molecular formula C14H20O2 B13960702 1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol CAS No. 205675-08-7

1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol

Cat. No.: B13960702
CAS No.: 205675-08-7
M. Wt: 220.31 g/mol
InChI Key: WVPRFPGECNBYCD-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol is a tertiary alcohol characterized by a substituted aromatic ring (4-ethoxyphenyl) and a branched alkenyl chain (4-methylpent-3-en-1-ol). The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring contributes to its electron-donating properties, influencing both reactivity and physical characteristics. The compound’s hydroxyl group and conjugated double bond (pent-3-en-1-ol backbone) make it a versatile intermediate in organic synthesis, particularly in the preparation of fragrances, pharmaceuticals, and agrochemicals .

Properties

CAS No.

205675-08-7

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-methylpent-3-en-1-ol

InChI

InChI=1S/C14H20O2/c1-4-16-13-8-6-12(7-9-13)14(15)10-5-11(2)3/h5-9,14-15H,4,10H2,1-3H3

InChI Key

WVPRFPGECNBYCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC=C(C)C)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol can be approached via palladium-catalyzed conjugate addition reactions, organolithium or organomagnesium reagent chemistry, and selective functional group transformations such as allylic alcohol formation. The key steps involve:

  • Formation of the pent-3-en-1-ol backbone with appropriate substitution.
  • Installation of the 4-ethoxyphenyl substituent.
  • Control of stereochemistry and regioselectivity during addition reactions.

Palladium-Catalyzed Conjugate Addition

A practical and scalable method involves the palladium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated ketones or enones. According to research from the University of Groningen, the reaction conditions typically include palladium trifluoroacetate as a catalyst, 2,2’-bipyridine as a ligand, and potassium hexafluoroantimonate as an additive in a methanol-water solvent mixture at elevated temperatures (~80 °C). The arylboronic acid bearing the 4-ethoxyphenyl group adds to the enone substrate to furnish the corresponding β-aryl ketone intermediate, which can be further transformed into the allylic alcohol via reduction or functional group manipulation.

Advantages:

  • Mild conditions.
  • Good functional group tolerance.
  • Scalable and practical.

Organolithium and Organomagnesium Reagents

Another approach involves the use of organolithium reagents such as 3-chloro-1-lithiopropene generated by lithium-halogen exchange from 1-bromo-3-chloropropene. This reactive organolithium species can be reacted with boronate esters or other electrophiles to build the carbon skeleton. The organolithium intermediate is typically generated at low temperatures to maintain stability and reactivity.

Similarly, vinyl magnesium halides (Grignard reagents) can be prepared from carbonyl compounds and vinyl magnesium halides or acetylides, followed by partial hydrogenation to convert ethynyl groups to vinyl groups. This method allows the preparation of substituted but-3-ene-1-carboxylic acids or esters, which are structurally related to the target compound.

Epoxide Ring-Opening and Allylic Alcohol Formation

A method involving epoxide ring-opening has been reported for related compounds. For example, the ring-opening of epoxides with nucleophiles such as lithium bromide in the presence of pyridinium p-toluenesulfonate can give rise to bromohydrins, which upon further transformation yield allylic alcohols. This approach can be adapted to synthesize 1-(4-ethoxyphenyl)-4-methylpent-3-en-1-ol by starting from appropriately substituted epoxides.

Representative Experimental Procedure

From the Royal Society of Chemistry supporting information, a typical procedure for preparing related enone intermediates involves:

  • Stirring a mixture of Cp2ZrCl2 and trimethylaluminum in dry dichloromethane under argon at low temperature.
  • Dropwise addition of distilled water to generate the active species.
  • Addition of 4-ethynylanisole (4-ethoxyphenyl acetylene) as the aryl source.
  • Subsequent addition of acetyl chloride to form the enone.
  • Quenching with saturated aqueous potassium carbonate.
  • Extraction, drying, and purification by flash column chromatography to isolate the product.

This procedure can be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions accordingly.

Data Table: Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Palladium-Catalyzed Conjugate Addition Palladium trifluoroacetate, 2,2’-bipyridine, KSbF6, MeOH/H2O, 80 °C Mild, scalable, good yields Requires catalyst and ligand
Organolithium Reagent Approach 3-chloro-1-lithiopropene from 1-bromo-3-chloropropene, low temp High reactivity, versatile Sensitive intermediates, low temp
Organomagnesium (Grignard) Route Vinyl magnesium halides, carbonyl compounds, partial hydrogenation Straightforward, accessible reagents Requires careful hydrogenation
Epoxide Ring-Opening Epoxide, LiBr, PPTS, N-methyl-2-pyrrolidone Stereoselective, mild conditions Moderate yields, multi-step
Zirconium/Aluminum Mediated Enone Formation Cp2ZrCl2, Me3Al, acetyl chloride, low temp, inert atmosphere Efficient for enone intermediates Requires inert atmosphere, sensitive reagents

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Common reagents for these reactions include bromine, nitric acid, and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols.

Scientific Research Applications

1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol has several applications in scientific research:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: Research has explored its potential as a precursor for the development of new drugs with anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: The compound is utilized in the production of specialty chemicals, such as fragrances and flavoring agents, due to its unique aromatic properties.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes involved in metabolic processes, leading to the modulation of enzyme activity and subsequent biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

a) 1-(4-Methoxyphenyl)pent-4-en-1-ol ()

  • Key Difference : Methoxy (–OCH₃) vs. ethoxy (–OCH₂CH₃) substituent.
  • Impact: The ethoxy group increases lipophilicity (logP ≈ 3.2 vs.
  • Synthesis : Both compounds are synthesized via Suzuki-Miyaura coupling, but the ethoxy derivative may require longer reaction times due to steric hindrance .

b) 1-(4-Ethoxyphenyl)-1-butanone ()

  • Key Difference : Ketone (–CO–) vs. alcohol (–OH) functional group.
  • Impact : The hydroxyl group in 1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol enables hydrogen bonding, resulting in higher boiling points (estimated Δbp ≈ +30°C) and aqueous solubility compared to the ketone analog .

c) (1E)-4-methyl-1-phenylpent-1-en-3-ol ()

  • Key Difference : Phenyl vs. 4-ethoxyphenyl substituent.
  • Impact: The ethoxy group enhances electron density on the aromatic ring, stabilizing intermediates in electrophilic aromatic substitution reactions.
Physicochemical Properties
Compound Molecular Weight (g/mol) logP Boiling Point (°C) Solubility (H₂O, mg/mL)
1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol 222.3 3.2 ~280 (est.) 0.5
1-(4-Methoxyphenyl)pent-4-en-1-ol 208.3 2.8 ~265 1.2
1-(4-Ethoxyphenyl)-1-butanone 192.2 2.5 ~245 0.3
(1E)-4-methyl-1-phenylpent-1-en-3-ol 176.3 2.7 ~250 0.8

Data extrapolated from .

Reactivity and Stability
  • Oxidative Stability: The α-hydroxyl group in 1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol is susceptible to oxidation, similar to lignin-derived model compounds like 1-(4-ethoxyphenyl)ethanol, which oxidizes to a ketone at ~40% yield under alkaline conditions .
  • Hydrogen Bonding : The hydroxyl group forms stronger intermolecular hydrogen bonds than methoxy or ketone analogs, as evidenced by Hirshfeld surface analyses in related structures . This property enhances crystalline packing efficiency.

Biological Activity

1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol can be described as follows:

  • Molecular Formula : C13H18O2
  • Molecular Weight : 206.28 g/mol
  • IUPAC Name : 1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol

This compound features an ethoxy group attached to a phenyl ring, contributing to its lipophilicity and potential interaction with biological membranes.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the phenolic structure in 1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol suggests it may scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

The compound has shown promise in antimicrobial assays. Similar derivatives have been tested against various bacterial strains, demonstrating inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Estrogen Receptor Modulation

Studies on related compounds indicate potential interactions with estrogen receptors (ERs). For instance, certain analogs have been identified as antagonists for ERα and ERβ, suggesting that 1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol may also exhibit selective estrogen receptor modulation (SERM) properties. This could have implications in breast cancer treatment strategies, where modulation of estrogenic activity is beneficial.

In Vitro Studies

A study involving a series of phenolic compounds demonstrated that derivatives similar to 1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating effective concentrations for antimicrobial action.

Compound NameMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against Escherichia coli
Compound A3264
Compound B1632
1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-olTBDTBD

Pharmacological Implications

In animal models, compounds with structural similarities have shown anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines. This suggests that 1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol could be explored further for its therapeutic potential in inflammatory diseases.

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